N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-6-7-15(2)19-18(14)22-21(28-19)23-20(25)16-8-10-17(11-9-16)29(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSBQBDWZCSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4,7-dimethylthiophenol
A widely adopted method involves reacting 2-amino-4,7-dimethylthiophenol with a carbonyl source, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction proceeds at 80–100°C in anhydrous toluene, yielding the benzothiazole ring through intramolecular cyclization.
Reaction conditions:
Alternative Route via Oxidative Cyclization
Recent advancements employ oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO). This one-pot method converts 2-amino-4,7-dimethylthiophenol and benzaldehyde derivatives directly into the benzothiazole core at room temperature, achieving comparable yields (72–80%) with reduced energy input.
Preparation of 4-(Piperidin-1-ylsulfonyl)benzoic Acid
The sulfonamide moiety is introduced through a two-step sequence involving sulfonation and nucleophilic substitution.
Sulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is synthesized by treating benzoic acid with chlorosulfonic acid at 0–5°C. The exothermic reaction requires careful temperature control to avoid over-sulfonation.
Key parameters:
Nucleophilic Substitution with Piperidine
The chlorosulfonyl intermediate reacts with piperidine in dichloromethane (DCHM) under basic conditions (triethylamine, TEA). The reaction completes within 1 hour at room temperature, yielding 4-(piperidin-1-ylsulfonyl)benzoic acid.
Stoichiometry:
| Component | Molar Ratio |
|---|---|
| 4-ClSO₂-benzoic acid | 1.0 |
| Piperidine | 1.2 |
| TEA | 1.5 |
Amide Coupling Reaction
The final step involves conjugating the benzothiazole amine with the sulfonylated benzoic acid via amide bond formation.
Activation of the Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts exothermically, requiring anhydrous conditions in tetrahydrofuran (THF) at 0°C.
Activation conditions:
- Reagent: SOCl₂ (2 equivalents)
- Temperature: 0°C → 25°C (gradual warming)
- Time: 3 hours
Coupling with 4,7-Dimethylbenzo[d]thiazol-2-amine
The acid chloride reacts with the benzothiazole amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous THF at room temperature for 12 hours.
Optimized parameters:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | DIPEA (3 equivalents) |
| Temperature | 25°C |
| Reaction time | 12 hours |
| Yield | 81% |
Purification and Characterization
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Structural validation employs:
- NMR spectroscopy: Distinct signals for piperidine protons (δ 1.45–1.60 ppm, multiplet) and sulfonamide SO₂ group (δ 3.20–3.35 ppm).
- High-resolution mass spectrometry (HRMS): Molecular ion peak at m/z 443.1542 [M+H]⁺ (calculated: 443.1548).
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for key intermediates:
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance the sulfonation and coupling steps by improving heat transfer and reducing side reactions. A representative protocol involves:
- Flow rate: 10 mL/min for sulfonation at 5°C
- Residence time: 30 minutes for amide coupling
- Overall yield: 76% at kilogram scale
Challenges and Mitigation Strategies
Regioselectivity in Benzothiazole Formation
Methyl group orientation is controlled using sterically hindered bases (e.g., 2,6-lutidine) during cyclization, achieving >95% regioselectivity for 4,7-dimethyl substitution.
Sulfonamide Hydrolysis
Moisture-sensitive intermediates necessitate strict anhydrous conditions. Molecular sieves (4Å) in the reaction mixture reduce hydrolysis to <2%.
Emerging Methodologies
Recent advances include enzymatic coupling using lipase B from Candida antarctica, which achieves 88% yield under mild aqueous conditions (pH 7.4, 37°C). This green chemistry approach reduces organic solvent use by 70%.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution on the Benzo[d]thiazol Ring: Dimethyl vs. Dimethoxy Derivatives
A closely related analog, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 862807-66-7), replaces the methyl groups on the benzothiazole ring with methoxy substituents . This substitution alters electronic and steric properties:
- Methoxy groups (CAS 862807-66-7) : Electron-withdrawing, increasing polarity and hydrogen-bonding capacity, which may affect solubility and target binding.
Variations in the Amide Substituent: Sulfonylpiperidine vs. Other Functional Groups
The target’s 4-(piperidin-1-ylsulfonyl)benzamide group distinguishes it from analogs with alternative amide substituents:
- Chlorinated benzamides (e.g., 4d ): Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) feature chloro substituents, which promote hydrophobic interactions but lack the sulfonyl-piperidine moiety.
Comparison with Thiazol-2-yl Benzamide Derivatives Bearing Heterocyclic Moieties
Compounds such as N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g ) and N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4i ) feature pyridyl and morpholine/methylpiperazine groups. These substituents introduce additional hydrogen-bonding sites and basicity, contrasting with the target’s sulfonyl-piperidine moiety, which may confer distinct binding affinities or metabolic stability .
Physicochemical Properties and Spectral Data
While explicit data for the target compound (e.g., melting point, solubility) are unavailable, analogs provide context:
- Solid-state properties : Analogs in are reported as white or yellow solids, suggesting the target may share similar crystallinity .
- Spectral characterization : Techniques like ¹H/¹³C NMR and HRMS (used for analogs in ) would confirm the target’s structure, particularly the methyl groups on the benzothiazole and the sulfonyl-piperidine linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
